molecular formula C17H20FNO4S B2414545 N-(2-(3,5-dimethylphenoxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 1105221-63-3

N-(2-(3,5-dimethylphenoxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2414545
CAS No.: 1105221-63-3
M. Wt: 353.41
InChI Key: BARKZAIMMBOWAX-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethylphenoxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethylphenoxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Phenoxyethyl Intermediate: This step involves the reaction of 3,5-dimethylphenol with an appropriate ethylating agent to form the 3,5-dimethylphenoxyethyl intermediate.

    Introduction of the Fluoro and Methoxy Groups: The next step involves the introduction of the fluoro and methoxy groups onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions using fluorinating and methoxylating agents.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethylphenoxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in the development of anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-(3,5-dimethylphenoxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the sulfonamide group suggests it could inhibit certain enzymes by mimicking the structure of their natural substrates.

Comparison with Similar Compounds

N-(2-(3,5-dimethylphenoxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide can be compared with other compounds that have similar structural features:

    N-(2-(3,5-dimethylphenoxy)ethyl)-benzenesulfonamide: Lacks the fluoro and methoxy groups, which may affect its reactivity and biological activity.

    N-(2-(3,5-dimethylphenoxy)ethyl)-3-fluorobenzenesulfonamide: Lacks the methoxy group, which could influence its solubility and interaction with biological targets.

    N-(2-(3,5-dimethylphenoxy)ethyl)-4-methoxybenzenesulfonamide: Lacks the fluoro group, which might alter its electronic properties and reactivity.

The unique combination of functional groups in this compound makes it distinct and potentially more versatile in its applications compared to these similar compounds.

Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-3-fluoro-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO4S/c1-12-8-13(2)10-14(9-12)23-7-6-19-24(20,21)15-4-5-17(22-3)16(18)11-15/h4-5,8-11,19H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARKZAIMMBOWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC(=C(C=C2)OC)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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